Acetylene

Description

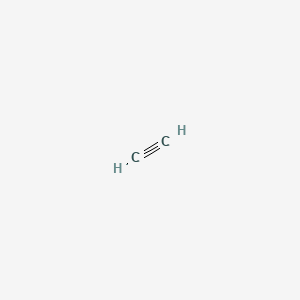

Structure

3D Structure

Properties

IUPAC Name |

acetylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2/c1-2/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFWRNGVRCDJHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetylene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetylene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-58-7, 26875-73-0, 25768-70-1, 25768-71-2 | |

| Record name | Polyacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26875-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyne, homopolymer, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6026379 | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

26.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetylene appears as a colorless gas with a faint garlic-like odor. Easily ignited and burns with a sooty flame. Gas is lighter than air. Flame may flash back to the source of a leak very easily. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] [NIOSH] Vapor density = 0.91 (lighter than air); [HSDB], COLOURLESS GAS DISSOLVED IN ACETONE UNDER PRESSURE., Colorless gas with a faint, ethereal odor. [Note: Commercial grade has a garlic-like odor. Shipped under pressure dissolved in acetone.] | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-119 °F at 760 mmHg (USCG, 1999), -84.7 °C (sublimation point), BP: -84 °C sublimes, Sublimes | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

0 °F, Closed cup: -18.15 °C (-0.7 °F)., Flammable gas, NA (Gas) | |

| Record name | Acetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

2 % (NIOSH, 2023), In water, 1200 mg/L at 25 °C, Soluble in water and many organic materials, Slightly soluble in ethanol, carbon disulfide; soluble in acetone, benzene, chloroform, One volume dissolves in 6 volumes of glacial acetic acid or alcohol. Soluble in ether, benzene. Acetone dissolves 25 volume at 15 °C, 760 mm Hg; acetone dissolves 300 vol at 12 atm, Moderately soluble in ethanol and acetic acid; very soluble in Me2CO; almost miscible in ether, Solubility in water, g/100ml at 20 °C: 0.12, 2% | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.613 at -112 °F (USCG, 1999) - Less dense than water; will float, 0.377 g/cu cm (pressure >1 atm), 1 L weighs 1.165 g at 0 °C and 760 mm Hg; density of gas: 0.90 (Air = 1); below 37 °C (critical temp) it liquifies at 68 atm; at 0 °C it liquifies at 21.5 atm, 0.91(relative gas density) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

0.91 (NIOSH, 2023) - Lighter than air; will rise (Relative to Air), 0.91 (Air = 1), Relative vapor density (air = 1): 0.907 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

44.2 atm (NIOSH, 2023), Vapor pressure = 40 atm at 16.8 °C, Vapor pressure, kPa at 20 °C: 4460, 44.2 atm | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Acetylene prepared from calcium carbide ... contains phosphine and some arsine ... up to 95 and 3 ppm respectively., The most widely used method for producing acetylene is from calcium carbide and occasionally contains phosphine and arsine as impurities., Crude acetylene frequently contains traces of ammonia, hydrogen sulfide, and phosphine, which are usually scrubbed out with caustic soda soln. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas ... [Note: Shipped under pressure dissolved in acetone] | |

CAS No. |

74-86-2 | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15906 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyne | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC7TV75O83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0089 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AO927C00.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-119 °F (Sublimes) (NIOSH, 2023), -80.7 °C (triple point), -119 °F (Sublimes) | |

| Record name | ACETYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0008.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthesis Methodologies of Acetylene

Conventional Industrial Production Processes

Calcium Carbide Hydrolysis Routes

The calcium carbide hydrolysis route is a historical and still significant method for acetylene production.

CaO + 3C → CaC₂ + CO wikipedia.orgmelscience.com

Investigations into the mechanism of calcium carbide formation suggest a two-step pathway: initial calcination of calcium oxide with carbon to form elemental calcium and carbon monoxide, followed by the reaction of calcium with additional carbon to form calcium carbide chemcess.com. The primary reaction zone within the furnace is characterized by a molten CaC₂-CaO phase chemcess.com. The resulting technical-grade calcium carbide typically contains 75-85% pure CaC₂, with the remainder comprising impurities such as unreacted lime, carbon, phosphide (B1233454), and sulfide (B99878) melscience.commelscience.com. Research is also exploring lower-temperature production methods, around 1460 °C, using pulverized feeds acs.org.

Calcium Carbide Hydrolysis: this compound is subsequently produced by the hydrolysis of calcium carbide, a reaction discovered by Friedrich Wöhler in 1862 wikipedia.org. When calcium carbide comes into contact with water, it undergoes a chemical reaction to yield this compound gas and calcium hydroxide (B78521) (Ca(OH)₂) unacademy.commelscience.comtjtywh.comtjtywh.com. The balanced chemical equation for this reaction is:

CaC₂ + 2H₂O → Ca(OH)₂ + C₂H₂ unacademy.comrexarc.comtjtywh.comtjtywh.comtjtywh.com

Optimizing the calcium carbide hydrolysis process for industrial scale-up involves careful control of reaction conditions and feedstock quality. Given the exothermic nature of the hydrolysis, managing the heat release is critical to prevent overheating and ensure efficient this compound production tjtywh.comananikovlab.ru. Industrial this compound generators are specifically designed to regulate the rate at which calcium carbide reacts with water and the subsequent release of this compound gas tjtywh.com. "Wet" generators, where calcium carbide is immersed in an excess of water, are commonly employed for producing this compound intended for compression into dissolved this compound cylinders melscience.comeiga.eu.

The this compound gas produced via this method often contains impurities such as ammonia (B1221849) (NH₃), hydrogen sulfide (H₂S), hydrogen phosphide (PH₃), and silicon hydride (SiH₄) melscience.commelscience.com. These impurities necessitate purification steps; for instance, ammonia can be removed by passing the gas through a cooler condenser and subsequently an ammonia scrubber rexarc.com. The energy intensity of calcium carbide production is substantial, with approximately 3,000 kW/h of electricity required to produce one ton of CaC₂, making the economic viability of this method sensitive to electricity costs melscience.com.

The primary byproduct of calcium carbide hydrolysis is carbide slag, also known as this compound sludge, which is predominantly composed of calcium hydroxide (Ca(OH)₂) rexarc.comresearchgate.netspringerprofessional.de. Improper disposal of carbide slag can lead to environmental issues, including water resource pollution and atmospheric contamination due to dust generation researchgate.netspringerprofessional.de.

To mitigate these environmental impacts and promote resource efficiency, various valorization strategies for carbide slag have been developed:

Cement Production: A significant volume of carbide slag is utilized in the manufacturing of cement researchgate.netrepec.org.

Desulfurization Agent: Carbide slag finds application as a desulfurizer in wet flue gas desulfurization systems, contributing to waste treatment researchgate.netrepec.org.

Chemical Product Synthesis: It can be used to produce various ordinary chemical products and to prepare nanocalcium carbonate researchgate.net.

Recycling to Calcium Oxide: A key sustainable approach involves regenerating calcium oxide (CaO) from carbide slag through purification, molding, and calcination. This regenerated CaO can then be re-fed into the calcium carbide production process, establishing a closed-loop calcium cycle that reduces the need for virgin limestone extraction and lowers carbon dioxide emissions repec.orgresearchgate.net.

CO₂ Mineralization: Due to its high alkalinity and substantial calcium content, carbide slag is an effective material for carbon dioxide mineralization. This process converts CO₂ into valuable products like calcium carbonate (CaCO₃), offering a pathway for carbon reduction and the creation of high-value-added materials researchgate.netmdpi.com. Ammonium salt solutions have been investigated for efficient calcium extraction from carbide slag for this purpose mdpi.com.

Building Materials: Carbide slag is also used in the traditional building materials industry .

The comprehensive utilization of carbide slag is crucial for enhancing the sustainability and economic viability of this compound production.

Process Optimization and Scale-Up Considerations

Hydrocarbon Pyrolysis and Cracking Technologies

Thermal decomposition, or pyrolysis and cracking, of hydrocarbons represents another major industrial pathway for this compound synthesis.

This compound is produced through the high-temperature thermal decomposition of various hydrocarbons, a process that typically occurs at temperatures ranging from 1,000 to 1,600 °C for cracking reactions, or above 1,600 °C for direct synthesis reactions nexanteca.com.

2CH₄ → C₂H₂ + 3H₂ wikipedia.org

This reaction is endothermic and requires high temperatures, typically exceeding 1,000 °C, due to the inherent stability and high C-H bond energy of methane (B114726) rsc.org. Optimal temperatures for maximizing this compound yield from methane pyrolysis generally fall between 1427–1727 °C (1700-1800 K) rsc.orgwipo.intresearchgate.net.

Several industrial processes implement methane pyrolysis:

Partial Combustion/Oxidation: Since the 1950s, the partial combustion of methane with oxygen has been a predominant method for this compound manufacturing in many regions wikipedia.org. The reaction can be represented as: 3CH₄ + 3O₂ → C₂H₂ + CO + 5H₂O wikipedia.org Partial oxidation is expected to remain a preferred technology for future this compound capacity additions nexanteca.com.

Electric Arc Process: This method involves passing methane or other hydrocarbons through an electric arc, which provides the necessary high temperatures unacademy.comnexanteca.comresearchgate.net. Reaction temperatures can reach 1482-1538 °C (2700-2800 °F) for methane, with very short contact times, often in the range of 0.004 to 0.015 seconds google.com. Notable industrial examples include the Huels process, which utilizes electrical energy to reform methane-hydrogen mixtures, achieving this compound yields of approximately 50% and conversion efficiencies of 70% rsc.org. The DuPont process, employing a magnetically rotated discharge, has reported even higher yields of 65-70% rsc.orgresearchgate.net.

Microwave Plasma: Emerging technologies are exploring the use of microwave plasma reactors for the thermal decomposition of methane into this compound and hydrogen. This approach aims to enhance this compound selectivity and reduce energy consumption nexanteca.comwikipedia.org.

Regenerative Thermal Decomposition: Processes like the "Wulff" process, which involve reverse-flow thermal pyrolysis, have also been commercially utilized google.com.

Quenching and Byproducts: A critical aspect of hydrocarbon pyrolysis for this compound production is the rapid cooling, or "quenching," of the product stream immediately after the reaction rsc.orgresearchgate.netgoogle.comresearchgate.net. This rapid quenching is essential to prevent the further decomposition of this compound into undesirable byproducts such as carbon black (soot) or benzene (B151609), and to minimize reverse reactions rsc.orgresearchgate.net. Quenching can be achieved using various methods, including water spray or the introduction of liquid hydrocarbons rsc.orgresearchgate.net. Diluting the methane feedstock with hydrogen or inert gases can also improve the selectivity of this compound formation researchgate.net.

Hydrogen is a significant and valuable byproduct of methane pyrolysis rsc.orgwikipedia.orgwipo.int. Other byproducts can include carbon monoxide (CO), carbon dioxide (CO₂), and solid carbon rexarc.comrsc.orgresearchgate.netgoogle.com.

Other Hydrocarbons: Beyond methane, other hydrocarbons such as naphtha, crude oil, and bunker C can serve as raw materials for thermal cracking to produce this compound rexarc.com. Heavier alkanes found in petroleum and natural gas can be cracked into lighter molecules and subsequently dehydrogenated at high temperatures to yield this compound wikipedia.org. Processes also exist for cracking liquid hydrocarbons with an insufficient amount of oxygen for complete combustion, followed by rapid quenching of the reaction products google.com. Temperatures for cracking liquid hydrocarbons can range from 800 to 1600 °C, with quenching reducing the temperature to approximately 50-500 °C google.com.

| Process Parameter | Calcium Carbide Formation (Electric Arc Furnace) | Calcium Carbide Hydrolysis | Methane Pyrolysis (Thermal) |

| Temperature | ~2,200 °C wikipedia.orgmelscience.com | Controlled, Exothermic | 1,000 - 1,600 °C (Cracking) nexanteca.com, >1,600 °C (Synthesis) nexanteca.com, 1427-1727 °C (Methane) rsc.org |

| Reaction Type | Endothermic wikipedia.org | Exothermic chemcess.comtjtywh.comcrecompany.com | Endothermic rsc.org |

| Key Reactants | Calcium Oxide (CaO), Carbon (C) wikipedia.orgmelscience.com | Calcium Carbide (CaC₂), Water (H₂O) unacademy.comrexarc.comtjtywh.comtjtywh.com | Methane (CH₄), Other Hydrocarbons unacademy.comrexarc.comnexanteca.com |

| Key Products | Calcium Carbide (CaC₂), Carbon Monoxide (CO) wikipedia.orgmelscience.com | This compound (C₂H₂), Calcium Hydroxide (Ca(OH)₂) unacademy.comrexarc.comtjtywh.comtjtywh.com | This compound (C₂H₂), Hydrogen (H₂) rsc.orgwikipedia.org |

| Energy Requirement/Release | 460 kJ/mol (absorption) wikipedia.org | 128.4-130 kJ/mol (release) chemcess.comcrecompany.com | High energy input rsc.org |

| Typical Yield (this compound) | N/A | 346.89 L/kg (pure CaC₂) chemcess.com | 50-70% (Huels/DuPont) rsc.org |

Plasma-Assisted this compound Generation

Plasma-assisted methods represent a promising avenue for this compound synthesis, particularly from abundant feedstocks like methane. The conversion of methane (CH₄) to this compound and hydrogen (H₂) using plasma technology has been a subject of study since the late 1960s nexanteca.com.

Research and development efforts are focused on improving the selectivity of this compound and reducing energy consumption by thermally decomposing methane in microwave (MW) plasma reactors, with or without catalysts nexanteca.com. Non-catalytic processes have demonstrated high methane conversions, often exceeding 90%. While catalysts can further increase methane conversion, they may lead to the formation of undesirable unsaturated compounds, such as soot nexanteca.com. A key advantage of this route is the co-production of hydrogen as a valuable byproduct and the potential for reduced soot generation nexanteca.com.

Transform Materials, for example, has developed a patented microwave plasma reactor system capable of converting natural gas (primarily methane) into high-purity hydrogen and this compound with high conversion rates and selectivity greencarcongress.com. This technology offers a sustainable approach to chemical manufacturing by breaking down methane without oxygen, thus avoiding the formation of carbon dioxide greencarcongress.comacs.org.

Studies on arc plasma reactors have investigated different feeding profiles, comparing pre-mixing methane and argon before introduction into the plasma torch versus injecting methane directly into a pure argon plasma jet. Pre-mixing has shown to be more efficient in terms of methane conversion and achieving a lower specific energy requirement (SER) for this compound production researchgate.net. Experiments using a plasmatron (PL-100) with a swirling low-voltage d.c. arc of argon jet demonstrated that increasing the initial reaction temperature from 1900 K to 6000 K resulted in an exponential increase in the methane-to-acetylene conversion degree, surpassing 80% above 4000 K ispc-conference.org. Plasma pyrolysis technology is considered highly advanced, with a Technology Readiness Level (TRL) of 8 and successful pilot-scale demonstrations rsc.org.

Kinetic and Mechanistic Studies of High-Temperature Pyrolysis

The pyrolysis of this compound involves complex reaction pathways that vary with temperature. Investigations into this compound pyrolysis between 500 °C and 1000 °C suggest a consistent underlying mechanism across a broader temperature range of 350 °C to 2500 °C royalsocietypublishing.org. The rate of this compound consumption during pyrolysis generally adheres to a second-order kinetic law royalsocietypublishing.orgcdnsciencepub.com.

At temperatures within the 500-1000 °C range, the primary initial product observed is vinylthis compound (C₄H₄) royalsocietypublishing.org. Dithis compound (C₄H₂) can subsequently form through the heterogeneous decomposition of vinylthis compound, particularly in the presence of carbonaceous deposits royalsocietypublishing.org. Further reactions of C₆ species, formed during the building of polymer chains, are believed to lead to the production of methylthis compound and benzene royalsocietypublishing.org. Methane (CH₄) is typically the predominant final gaseous product at these investigated temperatures royalsocietypublishing.org.

Sustainable and Novel this compound Synthesis Pathways

Electrochemical Conversion of Carbon Dioxide to this compound Precursors

Electrochemical conversion of carbon dioxide (CO₂) presents a sustainable and novel approach to this compound synthesis, particularly when conducted in high-temperature molten salts doshisha.ac.jpacs.org. This method offers unique advantages over conventional processes, as it allows for the synthesis of materials that are difficult or impossible to obtain in low-temperature aqueous systems doshisha.ac.jpacs.org. The core of this strategy involves the electrochemical reduction of CO₂ to form metallic carbides, such as calcium carbide (CaC₂) and lithium carbide (Li₂C₂), which subsequently react with water (H₂O) to generate this compound doshisha.ac.jpspecialchem.comafricasustainabilitymatters.comacs.org. This innovative route not only reduces reliance on fossil fuels but also enables the direct utilization of CO₂ as a feedstock, contributing to carbon recycling and potentially achieving carbon-negative emissions doshisha.ac.jpspecialchem.comdoshisha.ac.jpafricasustainabilitymatters.com.

A notable cyclic electrochemical strategy involves a lithium-mediated cycle where an active Li⁰ surface is electrochemically generated from lithium hydroxide (LiOH). This Li⁰ then reacts with a carbon source (like CO₂) to form Li₂C₂, which is subsequently hydrolyzed to produce this compound and regenerate LiOH, allowing for a continuous process osti.govrsc.org. This method has demonstrated the ability to produce this compound from various carbon sources, including CO₂, methane, carbon monoxide, and elemental carbon osti.govrsc.org. It also effectively circumvents the formation of common side products such as hydrogen, carbon monoxide, or formate, which are often observed in aqueous electrochemical CO₂ reduction processes osti.gov.

Molten Salt Electrolysis for Metal Carbide Formation from CO₂

Molten salt electrolysis is a key technique for the electrochemical conversion of CO₂ into metal carbides. In this process, CO₂ is directly converted into metallic carbides, such as CaC₂ and Li₂C₂, which are then deposited onto the electrodes doshisha.ac.jpspecialchem.comafricasustainabilitymatters.comacs.org. These deposited metal carbides serve as precursors, reacting with water to yield C₂H₂ gas doshisha.ac.jpspecialchem.comafricasustainabilitymatters.comacs.org.

Researchers have explored various molten salt compositions and electrode materials to optimize this conversion. For instance, melts like LiCl–KCl–CaCl₂–CaO at 723 K and NaCl–KCl–CaCl₂–CaO at 823 K have been investigated acs.org. Different metallic electrodes, including iron (Fe), stainless steel (SUS304, SUS316), molybdenum (Mo), tantalum (Ta), and titanium (Ti), as well as carbon electrodes (graphite, glassy carbon, highly oriented pyrolytic graphite), have been tested for their effectiveness acs.org.

A significant achievement in this area is the two-step electrolysis process, which has shown remarkable efficiency. In the first step, carbon is electrodeposited from CO₂ onto an iron electrode within a molten salt mixture (e.g., NaCl–KCl–CaCl₂) at 823 K under a CO₂ atmosphere, effectively forming a carbon electrode. In the subsequent step, this electrodeposited carbon is selectively converted to CaC₂ under an inert argon atmosphere doshisha.ac.jp. This two-step approach has demonstrated a high current efficiency of up to 92% for this compound synthesis doshisha.ac.jpresearchgate.netbioengineer.org. The electrochemical formation of CaC₂ in these systems has been found to preferentially occur at the basal plane of the graphite (B72142) layer, representing a unique interfacial phenomenon distinct from interlayer reactions observed in lithium-ion batteries researchgate.netbioengineer.orgcolab.ws. Beyond this compound precursors, molten salt electrolysis can also be utilized to synthesize other valuable carbides, such as silicon carbide nanowires, from CO₂ and waste biomass bohrium.comrsc.orgresearchgate.net. This process inherently offers the advantage of CO₂ capture while simultaneously producing carbides researchgate.net.

Investigation of Electrode-Electrolyte Interfacial Phenomena

Understanding and controlling the interfacial phenomena between the electrode and the molten salt electrolyte are crucial for the selective and efficient production of metal carbides from CO₂ doshisha.ac.jp. One effective strategy involves separating the reactions of carbon electrodeposition from CO₂ and the subsequent reduction of calcium (Ca(II)) ions on the newly formed CO₂-derived solid carbon doshisha.ac.jpresearchgate.net.

Research indicates that the electrochemical formation of CaC₂ preferentially occurs at the basal plane of the graphite layer rather than the edge plane. This specific reaction mechanism is considered unique to the carbon/molten salt interface in this electrolytic system and differs from typical interlayer reactions found in lithium-ion batteries researchgate.netcolab.ws. Furthermore, the crystallinity of the carbon plays a vital role; higher carbon crystallinity leads to more selective CaC₂ formation researchgate.netcolab.ws.

The direct electrochemical reduction of gaseous CO₂ to solid carbon can take place at the three-phase interline (3PI) of gaseous CO₂/liquid molten salt/solid electrode at temperatures exceeding 700 °C. This phenomenon can lead to the preferential growth of carbon, which poses a potential risk of short-circuiting the electrolysis cell researchgate.net. The interaction at the interface between the deposited carbon and the metallic electrode substrates significantly influences the morphology and type of CO₂-derived products, such as amorphous carbon, graphite, or carbide rsc.org. Transition metals with an appropriate carbon-binding ability (e.g., chromium, iron, nickel, cobalt) facilitate the diffusion and subsequent dissociation of carbon to form graphite rsc.org. Conversely, catalytic cathodes with very strong carbon-binding abilities (e.g., titanium, vanadium, molybdenum, tungsten) tend to produce stable carbides, while those with weak binding abilities (e.g., copper) result in amorphous carbon rsc.org. Once the metal working electrode surface is covered with a layer of electrodeposited carbon, the carbon electrodeposition reaction typically dominates over other cathodic reactions, such as alkali metal formation or carbon monoxide formation. This is likely due to a lower overpotential required for depositing carbon onto an existing carbon layer compared to depositing it onto a bare metal surface nottingham.ac.uk.

Process Efficiency and Selectivity Enhancements in CO₂ Reduction

Significant progress has been made in enhancing the efficiency and selectivity of electrochemical CO₂ reduction to this compound precursors. In experiments utilizing an iron electrode within a NaCl–KCl–CaCl₂–CaO molten salt mixture, a current efficiency of 68% for this compound production was achieved acs.org.

A particularly high current efficiency of 92% for this compound synthesis has been reported using a two-step electrolysis process involving the formation of CaC₂ from CO₂ doshisha.ac.jpresearchgate.netbioengineer.org. This process first electrodeposits carbon from CO₂, which is then selectively converted to CaC₂ under an inert atmosphere doshisha.ac.jpresearchgate.net. In a lithium-mediated cyclic electrochemical strategy, the use of graphitic carbon at higher temperatures resulted in over 55% current efficiency for this compound osti.govrsc.org.

The molten salt electrolysis method offers several inherent advantages that contribute to its sustainability and efficiency. These include the reusability of electrodes, as the desired reaction occurs on the deposited metal carbides rather than directly on the electrode surfaces, and the direct utilization of CO₂ as a feedstock doshisha.ac.jpspecialchem.com. Unlike conventional methods that rely on fossil fuels, the CaC₂ produced via this electrochemical route is free from sulfur and phosphorus impurities in the product gas, further contributing to a cleaner carbon recycling process doshisha.ac.jpbioengineer.org. The overarching goal of these sustainable approaches is to achieve carbon neutrality and even carbon-negative emissions, especially when integrated with direct air capture technologies to extract CO₂ from the atmosphere doshisha.ac.jpafricasustainabilitymatters.com. Furthermore, research is exploring alternative looping processes, such as the BaCO₃–BaC₂–Ba(OH)₂–BaCO₃ cycle, for the co-production of this compound and carbon monoxide with integrated CO₂ capture. Barium carbide (BaC₂) in this context shows promise due to its faster kinetics and lower formation temperature compared to CaC₂ rsc.org.

Catalytic Approaches for this compound Production from Renewable Carbon Sources (e.g., Biogas-Derived Methane)

The shift towards sustainable chemical industries necessitates the exploration of renewable feedstocks for the production of key intermediates like this compound. Methane, particularly that derived from biogas, presents a promising renewable carbon source for this compound synthesis. Current research is actively engaged in developing catalytic approaches to efficiently convert methane into this compound.

One area of focus involves the design and understanding of novel catalysts, including those based on gold (Au), platinum (Pt), and bimetallic AuPt systems, for the production of chemicals and intermediates from this compound. This research aims to re-establish this compound as a central intermediate for a greener chemical industry, a role it held over a century ago before being largely supplanted by ethene derived from oil wikipedia.org.

Beyond traditional catalytic processes, plasma-catalytic systems are emerging as a viable route for converting methane and carbon dioxide, both prevalent components of biogas, into higher hydrocarbons, including this compound herts.ac.ukamericanelements.comattelements.com. Microwave plasma methods have demonstrated the ability to convert methane into ethane (B1197151), ethylene (B1197577), and this compound with varying selectivities, depending on factors such as plasma power, flow rate, catalyst nature, and system pressure. For instance, a 28% methane conversion with 76% selectivity to this compound has been achieved using specific microwave plasma conditions. Furthermore, the direct conversion of methane to ethylene and this compound under ambient conditions (25 °C and 1 atm) has been reported using iron-based metal-organic framework (MOF) materials, achieving up to 96% selectivity for C2H4 and C2H2 attelements.com.

Laboratory-Scale Generation and Handling Strategies

The inherent flammability and explosive nature of gaseous this compound, coupled with the need for specialized high-pressure equipment, pose significant challenges for its handling and application in conventional research laboratories. To address these limitations, innovative laboratory-scale generation and handling strategies have been developed, focusing on in-situ generation and the creation of solid this compound reagents.

Development of Solid this compound Reagents for Enhanced Safety and Reactivity

The development of solid this compound reagents represents a significant advancement in mitigating the safety concerns associated with gaseous this compound. These solid forms are designed to be easier to handle, store, and transport, making this compound chemistry more accessible for routine laboratory use.

A notable example is the combination of calcium carbide (CaC2) and potassium fluoride (B91410) (KF), which functions as a highly efficient solid this compound reagent with enhanced reactivity. In the presence of water, this system generates this compound, which is then activated for in-situ reactions with various substrates. Mechanistic investigations have revealed that fluoride (F-) plays a dual critical role: it facilitates the etching and renewal of the calcium carbide surface and simultaneously activates the acetylenic triple bond towards addition reactions. This fluoride-mediated activation significantly reduces the activation barrier for nucleophilic additions, thereby promoting the reaction. The CaC2/KF system enables the straightforward functionalization of hydroxyl groups in alcohols and phenols to produce vinyl ethers under standard laboratory conditions, offering a safer and more convenient alternative to high-pressure gaseous this compound. The adoption of such solid reagents addresses key challenges, including safety limitations, the requirement for specialized equipment, and the generation of waste from the use of excess gaseous reactants.

Elucidating Reaction Mechanisms and Kinetics of Acetylene Transformations

Fundamental Reaction Types of Acetylene

This compound primarily undergoes addition reactions due to the presence of its carbon-carbon triple bond. These reactions involve the breaking of one or two of the π-bonds and the formation of new σ-bonds, leading to saturated or partially saturated products.

Addition Reactions Across the Triple Bond

The triple bond in this compound is susceptible to various addition reactions, including hydrochlorination and hydrogenation, which are industrially significant processes.

Hydrochlorination of this compound is a key industrial process for producing vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). This exothermic reaction involves the addition of hydrogen chloride (HCl) across the this compound triple bond (C2H2 + HCl → CH2=CHCl). wikipedia.orgnih.gov

In the hydrochlorination of this compound, electrophilic addition pathways are often observed, especially when suitable metal catalysts are present. acs.orgmdpi.com An electrophilic addition reaction typically involves an electrophile attacking a substrate, leading to the formation of new sigma bonds and the breaking of pi bonds. unacademy.com For this compound hydrochlorination, the proton of HCl can add electrophilically to the triple bond of C2H2. mdpi.com Density Functional Theory (DFT) studies suggest that C2H2 can assist in the electrophilic addition of HCl. rsc.org

Brønsted acids and various metal catalysts play crucial roles in guiding the hydrochlorination reaction. acs.org While acidic environments can lead to polymerization, suitable metal catalysts like mercury (Hg), gold (Au), copper (Cu), palladium (Pd), platinum (Pt), and ruthenium (Ru) are essential to direct the reaction towards VCM formation. acs.orgmdpi.comacs.orgrsc.orgdntb.gov.uaresearchgate.netnih.govrsc.org

Historically, mercuric chloride (HgCl2) supported on activated carbon has been the traditional catalyst for VCM production from this compound. wikipedia.orgrsc.orgcardiff.ac.uk However, due to mercury's toxicity and environmental concerns, significant research has focused on developing mercury-free alternatives, with gold-based catalysts being a promising candidate. mdpi.comrsc.orgrsc.orgcardiff.ac.ukresearchgate.net

Metal catalysts facilitate the reaction by activating reactants and lowering activation energies. For instance, Ru(II) complexes can activate this compound through π-backdonation, favoring electrophilic addition by HCl with a low energy barrier. mdpi.com The addition of appropriate metal chlorides to ionic liquids can significantly reduce the activation energy of the key reaction step, with RuCl3 being particularly effective. researchgate.net

Table 1: Examples of Catalysts and Their Roles in this compound Hydrochlorination

| Catalyst Type | Examples | Role/Mechanism | References |

| Traditional | HgCl2 | Highly active, but toxic; prone to deactivation. wikipedia.orgrsc.orgcardiff.ac.uk | wikipedia.orgrsc.orgcardiff.ac.uk |

| Noble Metals | Au (AuCl3, Au(I)Cl), Pt(II), Pd | Promising mercury-free alternatives; Au(I)Cl single atoms show superior performance via Langmuir-Hinshelwood mechanism. acs.orgrsc.orgacs.orgcardiff.ac.ukresearchgate.netethz.ch Pt(II) involves π-coordination of C≡C bond to metal center. acs.org | acs.orgrsc.orgacs.orgcardiff.ac.ukresearchgate.netethz.ch |

| Non-Noble Metals | Cu, Ru, Ag, Ni, In | Explored for lower cost; Ru single-atom catalysts show high activity and stability. acs.orgmdpi.comdntb.gov.uaresearchgate.netnih.govrsc.orgnih.gov Cu can function as a promoter. nih.gov | nih.govacs.orgmdpi.comdntb.gov.uaresearchgate.netnih.govrsc.orgnih.gov |

| Metal-Free Catalysts | N-doped carbon, boron nitride, graphitic carbon nitride, ionic liquids | Emerging alternatives, often exhibiting dual-site mechanisms. researchgate.netrsc.org | researchgate.netrsc.org |

The reaction mechanisms for this compound hydrochlorination often follow either Langmuir–Hinshelwood (LH) or Eley–Rideal (ER) models, depending on the catalyst and reaction conditions.

Langmuir–Hinshelwood (LH) Mechanism : In this model, both reactants (this compound and HCl) adsorb onto the catalyst surface before reacting. cardiff.ac.ukrsc.org For example, kinetic studies on HgCl2 catalysts up to 135 °C show good agreement with a Langmuir–Hinshelwood model. acs.org Gold-based catalysts, particularly those with Au(I)Cl single atoms, have also been observed to follow a Langmuir–Hinshelwood mechanism, where strong interaction with HCl and thermodynamically favored this compound activation are key. ethz.ch

Eley–Rideal (ER) Mechanism : In the Eley–Rideal mechanism, one reactant is adsorbed on the catalyst surface, while the other reacts directly from the gas phase. cardiff.ac.ukrsc.org Above 135 °C, the hydrochlorination over HgCl2 catalysts is suggested to proceed via an Eley–Rideal mechanism, where HCl is adsorbed on the catalyst and gas-phase this compound reacts by collision with the HCl–catalyst complex. acs.org Recent studies on Ru single-atom catalysts also suggest an Eley–Rideal mechanism, where an oxygen-mediated hydrogen spillover enables the reaction to proceed with a reduced energy barrier compared to the traditional Langmuir-Hinshelwood pathway. nih.govresearchgate.net

Table 2: Mechanistic Models in this compound Hydrochlorination

| Model | Description | Catalysts/Conditions | References |

| Langmuir–Hinshelwood | Both reactants adsorb on the surface before reacting. | HgCl2 (up to 135 °C), Au(I)Cl single atoms. acs.orgethz.ch | acs.orgethz.ch |

| Eley–Rideal | One reactant adsorbs, the other reacts from the gas phase. | HgCl2 (above 135 °C), Ru single-atom catalysts. acs.orgnih.govresearchgate.net | acs.orgnih.govresearchgate.net |

Selective hydrogenation of this compound to ethylene (B1197577) is a critical process in the petrochemical industry, particularly for purifying ethylene streams, as this compound can poison polymerization catalysts. aip.orgmdpi.comresearchgate.netresearchgate.net The reaction typically involves the sequential addition of hydrogen across the triple bond. aip.orgmdpi.com

A widely accepted reaction pathway for this compound hydrogenation is the Horiuti–Polanyi mechanism . aip.orgmdpi.com In this mechanism, adsorbed this compound is sequentially hydrogenated with single hydrogen adatoms. aip.org The process involves several elementary steps, where hydrogen dissociatively adsorbs on the catalyst surface, and then adsorbed hydrogen atoms react with adsorbed this compound to form a vinyl intermediate, followed by further hydrogenation to ethylene and potentially ethane (B1197151). mdpi.comacs.org

The selectivity towards ethylene is crucial, as complete hydrogenation to ethane is an undesirable side reaction. aip.orgmdpi.com Factors influencing selectivity include the type of metal catalyst, surface hydrogen coverage, and the desorption rate of ethylene. aip.orgacs.org For instance, on Pd and AgPd surfaces, the desorption of ethylene becomes energetically competitive against its hydrogenation to ethane as surface hydrogen coverage increases. aip.orgacs.org

Table 3: Key Aspects of this compound Hydrogenation Dynamics

| Aspect | Description | References |

| Primary Mechanism | Horiuti–Polanyi mechanism: sequential addition of hydrogen adatoms. aip.orgmdpi.com | aip.orgmdpi.com |

| Catalysts | Pd-based catalysts (often modified with Ag, Au, Ga, Zn, Ni, Pt, Ru, Rh, Ir). aip.orgmdpi.comresearchgate.netacs.orgosti.gov | aip.orgmdpi.comresearchgate.netacs.orgosti.gov |

| Selectivity Control | Tuning metal type, controlling surface H coverage, promoting ethylene desorption over further hydrogenation. aip.orgacs.org | aip.orgacs.org |

| Kinetic Models | Langmuir–Hinshelwood type rate equations are often used to describe experimental data. mdpi.comacs.org | mdpi.comacs.org |

| Rate-Determining Step | Often the addition of the second hydrogen atom for both this compound and ethylene hydrogenation. mdpi.com For surface-bound H, the addition of the first H to form vinyl can be rate-determining. unige.ch | mdpi.comunige.ch |

Research findings indicate that the activity and selectivity of catalysts can be tuned by considering the proper type of metal and controlling the redox state of the support. aip.org For example, single Pt and Pd atoms supported on Fe3O4(001) are active for this compound hydrogenation, with Pd achieving higher conversion at lower catalyst loading. aip.org

Table 4: Catalytic Performance of Single Metal Atoms in this compound Hydrogenation (Example Data)

| Catalyst | Initial TOF (molecules/site/s) | This compound Conversion (approx.) | Catalyst Loading | References |

| Pt SAC | ~10^3 | ~15% | 1 kg | aip.org |

| Pd SAC | ~10^8 | ~25% | 0.2 g | aip.org |

Note: TOF = Turnover Frequency; SAC = Single Atom Catalyst.

The kinetics of selective hydrogenation can be described by Langmuir–Hinshelwood-type rate equations, with the addition of the second hydrogen atom often identified as the rate-determining step for both this compound and ethylene hydrogenation. mdpi.com Studies also show that hydrogen dissociates into H atoms upon adsorption on catalysts like Pd, and these H atoms then react with this compound. researchgate.net

Over-Hydrogenation to Ethane and Selectivity Control

Polymerization and Oligomerization Processes

Chain Growth and Polymerization Mechanisms (e.g., Polythis compound Formation)

Polythis compound (polyethyne) is a conjugated polymer formed through the polymerization of this compound. This process can be controlled to yield either cis or trans isomers, with the cis form being kinetically favored and the trans form thermodynamically more stable, undergoing isomerization at elevated temperatures. wikipedia.orgrsc.orgaps.org

A common method for polythis compound synthesis involves Ziegler-Natta catalysts, such as Ti(OiPr)4/Al(C2H5)3 or Ti(O-n-Bu)4-AlEt3. wikipedia.orgrsc.org Mechanistic studies indicate that this polymerization proceeds via metal insertion into the this compound triple bond. wikipedia.orgmdpi.com In rhodium-catalyzed systems, the polymerization occurs through a reactive vinyl-rhodium species, involving a cis-insertion mechanism. mdpi.com

Chain growth reactions of this compound can also occur at aluminum alkyls, such as AlEt3, through migratory insertion, leading to the formation of stable alkenyl-bridged dimers. acs.orgutas.edu.au

Table 1: Polythis compound Isomer Characteristics

| Isomer | Formation Pathway | Stability |

| cis-Polythis compound | Kinetically favorable, cis opening mechanism rsc.orgaps.org | Less thermodynamically stable rsc.orgaps.org |

| trans-Polythis compound | Thermodynamically stable, formed via isomerization from cis form at higher temperatures rsc.orgaps.org | More thermodynamically stable rsc.orgaps.org |

Oligomerization Pathways (e.g., Vinylthis compound, Benzene (B151609) formation)

This compound undergoes various oligomerization reactions, leading to the formation of larger hydrocarbon molecules, including vinylthis compound and benzene.

Vinylthis compound Formation: Vinylthis compound (C4H4) is frequently observed as an initial product of this compound pyrolysis, particularly at temperatures below 1200 K. osti.govroyalsocietypublishing.org Its formation can also occur through the addition of a vinyl radical (C2H3) to an this compound molecule. nih.gov Industrially, the Nieuwland process utilizes a copper(I) chloride–potassium chloride slurry to selectively convert this compound into vinylthis compound and divinylthis compound. acs.org

Benzene Formation: The cyclotrimerization of this compound to benzene (C6H6) is a significant oligomerization pathway. This [2+2+2] cycloaddition reaction is highly exergonic but requires a metal catalyst to overcome kinetic barriers. wikipedia.org Walter Reppe pioneered a catalytic process for the trimerization of this compound to benzene and cyclooctatetraene, primarily using nickel compounds as catalysts. wikipedia.orgwikipedia.orgstackexchange.com The mechanism involves the initial formation of metal-alkyne complexes, followed by the combination of three this compound units within the coordination sphere of the metal center to form a metallacyclopentadiene intermediate, which then cyclizes to benzene. wikipedia.org

Beyond direct cyclotrimerization, benzene can also be formed through sequential addition reactions involving this compound and various radicals, followed by cyclization. For instance, the addition of vinyl radicals (C2H3) to this compound, producing butadienyl radicals (C4H5), which then react further with this compound, contributes to benzene formation. nih.gov In fuel-rich this compound flames, the recombination of propargyl radicals (C3H3) is identified as a primary route to benzene. researchgate.net Furthermore, this compound aromatization can occur over H-ZSM-5 catalysts, initiated by the formation of highly reactive vinyl cations. osti.gov

Combustion Chemistry of this compound

This compound's high energy content and characteristic flame properties make its combustion chemistry a subject of extensive study, particularly concerning complete and incomplete combustion, intermediate formation, and the generation of pollutants like soot and polycyclic aromatic hydrocarbons (PAHs).

Complete and Incomplete Combustion Pathways

The combustion of this compound can proceed via two primary pathways: complete or incomplete combustion, depending on the availability of oxygen.

Complete Combustion: When this compound burns in the presence of a sufficient oxygen supply, it undergoes complete oxidation, yielding carbon dioxide (CO2) and water (H2O) as the sole products. This reaction is highly exothermic and is represented by the stoichiometric equation: 2C2H2(g) + 5O2(g) → 4CO2(g) + 2H2O(l) flinnsci.comyoutube.comung.eduwikipedia.org Achieving the correct stoichiometric ratio of 5:2 oxygen to this compound is crucial for complete combustion, resulting in a clean burn without unburned hydrocarbons. flinnsci.com